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Diethyl (trifluoromethyl)propanedioate

Cat. No.: B6147149
CAS No.: 5828-96-6
M. Wt: 228.2
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Description

Significance of Fluorine in Organic Molecules

The incorporation of fluorine into organic molecules imparts unique and powerful properties. Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. nih.govbeilstein-journals.orggoogle.com Key effects include:

Metabolic Stability: The C-F bond is highly resistant to oxidative degradation by metabolic enzymes, which can increase the half-life and bioavailability of pharmaceuticals. beilstein-journals.orgresearchgate.net

Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, improving its potential as a drug candidate. nih.gov

Binding Affinity: The presence of fluorine can modulate the acidity or basicity of nearby functional groups and influence the conformation of a molecule, leading to stronger and more specific interactions with biological targets like enzymes and receptors. google.com

These properties have made fluorinated compounds, particularly those containing the trifluoromethyl (CF3) group, invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials. google.combeilstein-journals.org

Role of the Propanedioate Scaffold as a Versatile Building Block

The diethyl propanedioate (more commonly known as diethyl malonate) framework is a cornerstone of organic synthesis. researchgate.net Its central methylene (B1212753) group is flanked by two ester functionalities, making its protons acidic and easily removed by a base. This forms a stable enolate, a potent nucleophile used in a variety of carbon-carbon bond-forming reactions.

The malonic ester synthesis, a classic named reaction, utilizes this reactivity to create a wide range of substituted carboxylic acids. libretexts.org The propanedioate scaffold is a versatile building block for synthesizing complex molecular architectures, including:

Pharmaceuticals such as barbiturates, vigabatrin, and chloroquine. researchgate.netwikipedia.org

Heterocyclic compounds. nih.gov

Artificially-created flavorings and perfumes. wikipedia.org

Feature of Propanedioate ScaffoldSynthetic Application
Acidic α-hydrogensFormation of a nucleophilic enolate
Malonic Ester SynthesisAlkylation followed by decarboxylation to form substituted acetic acids
Knoevenagel CondensationReaction with aldehydes and ketones to form α,β-unsaturated compounds
Michael AdditionConjugate addition to α,β-unsaturated carbonyls

Overview of Diethyl (trifluoromethyl)propanedioate as a Key Intermediate in Organic Synthesis

Direct references to "this compound" as a synthetic intermediate are not found in the surveyed literature. Instead, research focuses on derivatives where the trifluoromethyl group is located on a substituent. For example, compounds like Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate and Diethyl 2-(perfluorophenyl)malonate serve as important intermediates. nih.govbeilstein-journals.org

These related compounds are used in the synthesis of:

Fluoroquinoline derivatives , which exhibit a wide range of biological activities including antimalarial, anti-tuberculosis, and antiviral properties. nih.gov

Perfluorophenylacetic acid , demonstrating how highly fluorinated malonates can act as precursors to other valuable fluorinated molecules, even if the malonic acid moiety itself is unstable to hydrolysis and decarboxylates. beilstein-journals.orgbeilstein-journals.org

Academic Relevance and Research Trajectories for this compound

The academic interest lies not in the specific, seemingly elusive compound "this compound," but in the broader field of fluorinated building blocks. The challenge of introducing a trifluoromethyl group into organic molecules is a significant area of ongoing research. Current research trajectories include:

Developing novel electrophilic, nucleophilic, and radical trifluoromethylating agents.

Exploring the synthesis and reactivity of malonate derivatives bearing complex fluorinated substituents. nih.govbeilstein-journals.org

Utilizing these building blocks in diversity-oriented synthesis to create libraries of novel compounds for drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11F3O4 B6147149 Diethyl (trifluoromethyl)propanedioate CAS No. 5828-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(trifluoromethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFVGHRRSTWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40852489
Record name Diethyl (trifluoromethyl)propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5828-96-6
Record name Diethyl (trifluoromethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40852489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl 2-(trifluoromethyl)propanedioate
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Reactivity Profiles and Mechanistic Investigations of Diethyl Trifluoromethyl Propanedioate

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of two carbonyl groups flanking the α-carbon, combined with the strong inductive effect of the adjacent trifluoromethyl group, renders the methylene (B1212753) proton of diethyl (trifluoromethyl)propanedioate particularly acidic. This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orgmasterorganicchemistry.comlibretexts.org This enolate is a soft nucleophile and is central to the carbon-carbon bond-forming reactions of the parent compound.

The general process begins with deprotonation by a base, such as sodium ethoxide, to form the enolate. masterorganicchemistry.comlibretexts.org The choice of base is important to prevent side reactions like transesterification; using an alkoxide that matches the ester groups (i.e., ethoxide for ethyl esters) is standard practice. wikipedia.org The resulting enolate anion is a key intermediate for subsequent alkylation and acylation reactions.

Alkylation Reactions at the Methylene Carbon

Alkylation of the enolate derived from this compound is a powerful method for creating new carbon-carbon bonds at the α-position. This occurs via an SN2 reaction between the nucleophilic enolate and an electrophilic alkyl halide. libretexts.orglibretexts.org

The classic malonic ester synthesis provides a framework for understanding the intermolecular alkylation of this compound. libretexts.orglibretexts.org In this sequence, the compound is first deprotonated to form its enolate, which then reacts with an alkyl halide (R-X) to yield an α-alkylated product. The reaction is most efficient with primary or methyl halides, as secondary halides react more slowly and tertiary halides tend to undergo elimination. libretexts.org

A related synthetic approach involves the reaction of malonate derivatives with perfluorinated olefins. researchgate.net This method, which involves the deprotonation of the malonate by a strong base followed by the in situ addition of the resulting nucleophile to a perfluorinated double bond, represents a novel route to polyfluorinated unsaturated malonates. researchgate.net

Table 1: Representative Intermolecular Alkylation Reactions

Malonate DerivativeElectrophileBaseProduct TypeRef.
Diethyl malonateAlkyl Halide (R-X)Sodium Ethoxideα-Alkyl-substituted malonic ester libretexts.org
Diethyl malonatePerfluorinated OlefinStrong BasePolyfluorinated unsaturated malonate researchgate.net

This table illustrates the general reaction patterns applicable to this compound based on known reactions of similar malonic esters.

Derivatives of this compound can undergo intramolecular alkylation to form cyclic compounds, a process known as the Perkin alicyclic synthesis. wikipedia.org This occurs when a derivative is treated with a dihalide. The initial intermolecular alkylation is followed by a second, intramolecular SN2 reaction, yielding a cycloalkanedicarboxylate. This method is effective for creating three- to six-membered rings. libretexts.org

Palladium-catalyzed reactions also provide sophisticated pathways for intramolecular cyclization. For instance, diallyl-substituted malonates can undergo cyclization/hydrosilylation to form cyclopentylmethyl derivatives. duke.edu Another palladium-catalyzed approach involves the coupling of malonate esters with 2-vinylphenyl triflates, which proceeds through an intermolecular anti-nucleopalladation followed by C-C bond-forming reductive elimination to yield malonate-substituted benzocyclobutenes. nih.gov These examples demonstrate the potential for complex ring system synthesis starting from suitably substituted this compound.

Acylation Reactions via Enolate Intermediates

While less common than alkylation, the enolate of this compound can theoretically undergo acylation. In this type of reaction, the enolate acts as a nucleophile, attacking an acylating agent such as an acyl chloride or anhydride. This reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl carbonyl group. savemyexams.com The product of such a reaction would be a β-keto dicarbonyl compound, specifically a 2-(trifluoromethyl)-2-acylpropanedioate. The success of this reaction would depend on carefully controlled conditions to avoid side reactions, such as O-acylation or multiple acylations.

Knoevenagel Condensation and Related Additions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org Diethyl malonate is a classic substrate for this reaction, and this compound is expected to react similarly, with its reactivity potentially enhanced by the electron-withdrawing CF₃ group. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. wikipedia.orgorganicreactions.org

The mechanism involves the base-catalyzed formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct is then dehydrated to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. researchgate.net For example, the reaction of diethyl malonate with benzaldehyde (B42025) yields diethyl benzylidenemalonate. A related reaction involves the condensation of 2-(trifluoromethyl)aniline (B126271) with diethyl(ethoxymethylene)malonate, which forms a substituted propanedioate derivative. nih.gov

Table 2: Knoevenagel Condensation General Scheme

Active Methylene CompoundCarbonyl CompoundCatalyst (Typical)Product TypeRef.
This compoundAldehyde (R-CHO)Piperidine/AmineDiethyl 2-alkylidene-(trifluoromethyl)propanedioate wikipedia.org
This compoundKetone (R₂C=O)Piperidine/AmineDiethyl 2-alkylidene-(trifluoromethyl)propanedioate wikipedia.org
Diethyl malonateBenzaldehydeBaseDiethyl benzylidenemalonate

This table outlines the expected Knoevenagel condensation reactions for this compound.

Reactions Involving Ester Groups

The two ester groups in this compound are key sites for chemical transformations, most notably hydrolysis and conversion to other functional groups.

Studies on the closely related diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging. beilstein-journals.orgbeilstein-journals.orgnih.gov Under basic conditions (saponification), the ester is relatively stable at ambient temperatures but decomposes into a mixture of products under harsher conditions. beilstein-journals.orgbeilstein-journals.org Vigorous acid-catalyzed hydrolysis (e.g., with a mixture of HBr and acetic acid) does not yield the corresponding malonic acid but instead leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This strong tendency toward decarboxylation under hydrolytic conditions is a critical reactive property. The saponification of non-fluorinated diesters like diethyl adipate (B1204190) proceeds in a stepwise manner, first forming the monoester and then the dicarboxylate salt. umich.eduresearchgate.netresearchgate.net

Furthermore, the ester functionalities can be targeted for other transformations. A noteworthy reaction is the direct conversion of esters to trifluoromethyl ketones. This has been achieved using a system of fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS), which effectively transforms various methyl esters into their corresponding trifluoromethyl ketones in good yields. beilstein-journals.org This methodology presents a potential pathway for converting one or both of the ester groups in this compound into trifluoromethyl ketone moieties.

Hydrolysis and Decarboxylation Pathways

The reaction proceeds in two distinct stages:

Ester Hydrolysis: The process begins with the hydrolysis of the two ethyl ester groups to carboxylic acid groups, a reaction that can be catalyzed by either acid or base. This yields the intermediate, (trifluoromethyl)malonic acid.

Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable. Upon gentle heating, it readily loses a molecule of carbon dioxide (CO2) through a pericyclic reaction involving a cyclic six-membered transition state. libretexts.orgyoutube.com This step is often spontaneous under the conditions required for hydrolysis. The final product is 3,3,3-trifluoropropanoic acid.

Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that the presence of strong electron-withdrawing fluoroalkyl or fluoroaryl groups makes the intermediate malonic acid particularly prone to decarboxylation. beilstein-journals.orgnih.gov In many cases, isolating the (trifluoromethyl)malonic acid is challenging, as the hydrolysis reaction directly yields the decarboxylated product. beilstein-journals.orgnih.gov Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid, for example, leads exclusively to the corresponding acetic acid derivative. beilstein-journals.orgnih.gov

The general mechanism for the decarboxylation of the intermediate β-keto or β-dicarboxylic acid is illustrated below:

Figure 1: Pericyclic mechanism of decarboxylation of a substituted malonic acid.

Reactant Conditions Major Product Key Observation
Diethyl 2-(perfluorophenyl)malonateHBr (aq), AcOH, reflux2-(Perfluorophenyl)acetic acidHydrolysis is accompanied by complete decarboxylation; the intermediate malonic acid is not isolated. beilstein-journals.orgnih.gov
General β-Keto Ester1. NaOH (aq) or H3O+ 2. HeatKetone + CO2Hydrolysis forms a β-keto acid which readily decarboxylates upon heating. aklectures.comyoutube.com
General Malonic Ester1. H3O+, heatSubstituted Acetic Acid + CO2The intermediate dicarboxylic acid decarboxylates under the reaction conditions.

Transesterification Processes

Transesterification is a fundamental process for modifying the ester groups of this compound, allowing for the synthesis of other dialkyl (trifluoromethyl)propanedioates. This reaction involves treating the diethyl ester with a different alcohol in the presence of an acid or base catalyst.

Common catalysts for the transesterification of malonic esters include organotitanium compounds, such as tetraalkyl titanates. google.com For instance, dimethyl malonate can be converted to diethyl malonate using ethanol (B145695) and a titanate catalyst, with the methanol (B129727) byproduct being continuously removed to drive the equilibrium toward the product. google.com Given the structural similarity, this methodology is applicable to this compound. The reaction equilibrium can be controlled by using a large excess of the desired alcohol or by removing the displaced ethanol.

The primary challenge in the transesterification of malonates is the potential for side reactions, but the use of specific catalysts like orthotitanic acid esters, prepared carefully to be free of acidic impurities, can minimize the formation of byproducts. google.com

Transformations of the Trifluoromethyl Moiety

The CF3 group is generally considered to be highly stable and chemically robust. However, under specific conditions, it can undergo transformations, providing pathways for further molecular derivatization.

While challenging, the hydrolysis or defluorination of the CF3 group can be achieved. This transformation typically requires harsh reaction conditions. For example, trifluoromethyl groups on aromatic rings can be hydrolyzed to carboxylic acids. The hydrolysis of trifluoromethylated triarylphosphines to their corresponding carboxylic acid derivatives has been accomplished using fuming sulfuric acid and boric acid. rsc.org

In other contexts, such as with trifluoromethylphenols, spontaneous aqueous defluorination can occur, proceeding through what is proposed to be an E1cb mechanism. rsc.org This pathway involves the deprotonation of a nearby acidic proton, followed by the elimination of a fluoride (B91410) ion. For this compound, abstraction of the highly acidic α-proton could potentially initiate a similar defluorination cascade, although this is not a commonly reported reaction pathway.

Rearrangement reactions that directly involve the migration of a trifluoromethyl group are rare due to the strength of the C-F bonds and the C-C bond connecting the CF3 group to the molecular skeleton. However, reactions on nearby functional groups can sometimes lead to products that appear to result from a rearrangement. For instance, in the chemistry of certain perfluorinated alkenes, allylic substitution products are sometimes observed, which result from the loss of a fluoride ion from a CF3 group, suggesting a potential for pathways that involve the CF3 moiety in unexpected ways. dtic.mil For this compound, such rearrangements are not well-documented and would likely require high-energy intermediates.

Mechanistic Elucidation of Key Transformations

The mechanisms of the primary transformations of this compound are generally well-understood based on fundamental principles of organic reactivity, often supported by studies on analogous systems.

Hydrolysis and Transesterification: These reactions proceed via a nucleophilic acyl substitution (SNAc) mechanism. In basic hydrolysis, a hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before attack by water. Transesterification follows an identical mechanistic pathway, with an alcohol acting as the nucleophile instead of water.

Decarboxylation: The decarboxylation of the intermediate (trifluoromethyl)malonic acid occurs via a concerted, pericyclic mechanism involving a six-membered ring transition state, as shown previously. libretexts.org This is a well-established mechanism for the decarboxylation of β-keto acids and malonic acids.

Defluorination: The mechanism of defluorination of CF3 groups, while not extensively studied for this specific compound, is proposed to proceed via an E1cb-type mechanism in related molecules like trifluoromethylphenols. rsc.org This pathway is initiated by deprotonation at a position alpha to the CF3 group, followed by fluoride elimination. Computational studies using Density Functional Theory (DFT) have been instrumental in supporting this proposed mechanism. rsc.org

Amidation: The formation of amides from the ester also follows the nucleophilic acyl substitution pathway, with the amine serving as the nucleophile. The subsequent formation of lactams from amide precursors can involve various mechanisms, including intramolecular C-H amidation that may proceed through a stepwise hydrogen atom abstraction (HAA) and radical rebound pathway, as elucidated in certain enzymatic systems. nih.gov

Modern mechanistic studies frequently employ a combination of experimental techniques (e.g., kinetic analysis) and computational chemistry (e.g., DFT calculations) to map reaction pathways, analyze transition states, and rationalize stereochemical outcomes. rsc.orgrsc.org

Lack of Publicly Available Research Hinders Detailed Reactivity Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific reactivity profiles of the chemical compound this compound. Despite its relevance as a fluorinated building block in organic synthesis, detailed mechanistic investigations, including transition state analyses, isotopic labeling studies, and kinetic investigations of its reaction pathways, appear to be largely absent from publicly accessible research.

Efforts to gather information for a detailed article on the reactivity of this compound have been unsuccessful in yielding specific data on the following topics:

Applications of Diethyl Trifluoromethyl Propanedioate in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

Diethyl (trifluoromethyl)propanedioate is a cornerstone in the synthesis of various fluorinated heterocycles. The malonate core provides a versatile platform for cyclization reactions with a range of dinucleophiles.

Construction of Trifluoromethylated Pyrazoles and Pyrimidines

The synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines often proceeds via a common intermediate: a trifluoromethyl-β-dicarbonyl compound. This compound serves as an excellent precursor to these intermediates.

A primary route involves the condensation of this compound with hydrazines to yield trifluoromethylated pyrazoles. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. The reaction with hydrazine (B178648) hydrate (B1144303) produces a pyrazole with a free N-H group, while substituted hydrazines can be used to generate N-substituted pyrazoles. nih.govresearchgate.net This method allows for the regioselective synthesis of pyrazoles where the trifluoromethyl group is positioned adjacent to a nitrogen atom.

Similarly, trifluoromethylated pyrimidines can be constructed by the cyclocondensation of a trifluoromethyl-β-dicarbonyl moiety, derived from this compound, with urea (B33335) or amidines. nih.govnih.gov For instance, reaction with urea leads to the formation of trifluoromethyl-substituted barbituric acid analogs, which are important structures in medicinal chemistry. ualberta.ca The use of different amidines allows for the introduction of various substituents onto the pyrimidine (B1678525) ring.

ReagentHeterocycleKey Reaction TypeRef.
HydrazinePyrazoleCyclocondensation researchgate.net
Substituted HydrazinesN-Substituted PyrazoleCyclocondensation nih.gov
UreaPyrimidine (Barbiturate)Cyclocondensation ualberta.ca
AmidinesSubstituted PyrimidineCyclocondensation nih.gov

Formation of Fluorinated Furan (B31954) and Pyrrole (B145914) Derivatives

The synthesis of fluorinated furan and pyrrole derivatives from this compound typically involves its conversion into a trifluoromethyl-substituted 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org

The initial step involves the alkylation of the this compound enolate with an α-haloketone. Subsequent hydrolysis and decarboxylation of the resulting product yield the required 1,4-dicarbonyl precursor containing a trifluoromethyl group.

Once the trifluoromethyl-1,4-diketone is obtained, the Paal-Knorr synthesis can be employed. ambeed.comresearchgate.net

For Furans: Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone lead to the formation of a 2- or 3-trifluoromethyl-substituted furan. organic-chemistry.org

For Pyrroles: Condensation of the 1,4-diketone with ammonia (B1221849) or a primary amine yields the corresponding trifluoromethyl-substituted pyrrole. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

This two-stage approach, starting from this compound, provides a versatile route to highly substituted fluorinated furans and pyrroles.

Synthesis of other Heterocyclic Systems (e.g., Oxazoles, Thiazoles)

The preparation of other heterocyclic systems, such as trifluoromethyl-substituted oxazoles and thiazoles, can also be achieved using intermediates derived from this compound. The Hantzsch thiazole (B1198619) synthesis is a prominent method, which requires an α-haloketone. chemhelpasap.comnih.govorganic-chemistry.org

To access the necessary trifluoromethyl-α-haloketone precursor, this compound can be hydrolyzed and decarboxylated to produce trifluoroacetone. Subsequent α-halogenation yields the desired intermediate. This trifluoromethyl-α-haloketone can then be condensed with a thioamide, such as thiourea (B124793), to construct the trifluoromethyl-thiazole ring. nih.govrsc.org

For the synthesis of trifluoromethyl-oxazoles, a common route involves the reaction of a trifluoromethyl-α-diazoketone with amides. The required diazo-ketone can be prepared from the corresponding trifluoromethyl ketone, which is accessible from this compound.

Target HeterocycleKey Intermediate from Starting MaterialSynthetic MethodRef.
ThiazoleTrifluoromethyl-α-haloketoneHantzsch Synthesis chemhelpasap.com, nih.gov
OxazoleTrifluoromethyl-α-diazoketoneDiazo-ketone Cyclization organic-chemistry.org

Construction of Fluorinated Carbocyclic Structures

This compound is also instrumental in the synthesis of fluorinated carbocyclic rings, which are important motifs in pharmaceuticals due to their conformational rigidity.

Cyclopropanation Reactions

Trifluoromethyl-substituted cyclopropanes can be synthesized via the reaction of an alkene with a trifluoromethylcarbene or a carbenoid equivalent. libretexts.orgmasterorganicchemistry.com While not a direct reaction, derivatives of this compound can be converted into suitable carbene precursors. For example, the malonate can be transformed into a diethyl 2-diazo-2-(trifluoromethyl)malonate. Thermal or metal-catalyzed decomposition of this diazo compound generates a carbene that adds to a C=C double bond.

A notable application is the copper(I)-catalyzed cyclopropanation of alkenes using reagents like diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, which demonstrates the utility of related fluorinated building blocks in these transformations. nih.govresearchgate.net The reaction proceeds with a variety of aromatic and aliphatic alkenes, affording the corresponding trifluoromethyl-cyclopropanes in good yields. nih.gov

Alkene SubstrateCatalystProductDiastereomeric Ratio (dr)Yield
StyreneCuIDiethyl (2-phenyl-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate)1.2:1Good
4-MethylstyreneCuIDiethyl (2-(p-tolyl)-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate)1.2:1Good
4-MethoxystyreneCuIDiethyl (2-(4-methoxyphenyl)-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate)1.3:1Very Good
4-ChlorostyreneCuIDiethyl (2-(4-chlorophenyl)-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate)1.2:1Good

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org this compound can be elaborated into a potent dienophile for [4+2] cycloaddition reactions. The electron-withdrawing trifluoromethyl group, combined with the two ester functionalities, significantly activates an adjacent double bond towards reaction with a diene.

A common strategy is to first perform a Knoevenagel condensation of this compound with an aldehyde. This creates a highly electron-deficient alkene (a substituted ethylidene malonate), which is an excellent dienophile. For instance, reaction of the derived dienophile with a diene like cyclopentadiene, under thermal or Lewis acid-catalyzed conditions, would yield a bicyclic adduct containing the trifluoromethyl-bis(ester) moiety. rsc.org These adducts are valuable intermediates for the synthesis of complex polycyclic systems. mdpi.com The reaction often shows high regio- and stereoselectivity, favoring the endo product under kinetic control.

DieneDienophile PrecursorReaction TypeProduct
CyclopentadieneThis compound + AldehydeDiels-AlderTrifluoromethyl-substituted norbornene derivative
FuranThis compound + AldehydeDiels-AlderTrifluoromethyl-substituted oxanorbornene derivative
AnthraceneThis compound + AldehydeDiels-AlderTrifluoromethyl-substituted triptycene (B166850) precursor

Formation of Fluorinated Cycloalkanes and Spiro Compounds

The malonic ester synthesis is a classic method for preparing carboxylic acids, but its utility extends to the formation of cyclic and spirocyclic systems through sequential alkylation and cyclization reactions. cas.cnbldpharm.com this compound, with its activated methylene (B1212753) protons situated between two ester groups and an electron-withdrawing trifluoromethyl group, is a key precursor for creating trifluoromethyl-substituted cyclic compounds.

The general strategy involves the deprotonation of the α-carbon followed by reaction with a dihaloalkane. This two-step alkylation process, followed by intramolecular cyclization, leads to the formation of a cycloalkane ring bearing both a trifluoromethyl group and two ester functionalities. These esters can then be hydrolyzed and decarboxylated to yield a trifluoromethyl-substituted cycloalkanecarboxylic acid or further manipulated.

While specific examples detailing the use of this compound for a wide range of cycloalkanes are not extensively documented in readily available literature, the underlying principle follows well-established malonic ester chemistry. cas.cnbldpharm.com The synthesis of CF3-substituted cyclopropanes, for instance, has been achieved through various methods, including the deoxyfluorination of cyclopropane (B1198618) carboxylic acids.

Spiro compounds, which contain two rings connected by a single common atom, can also be synthesized using malonate derivatives. The synthesis often involves a double conjugate addition or sequential alkylations with appropriate linkers. acsgcipr.org For example, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized through condensation reactions, demonstrating the versatility of related cyclic constructions. acs.org The incorporation of the trifluoromethyl group from this compound into such structures is a promising route for creating novel, fluorinated spirocyclic scaffolds for various applications.

Role in the Synthesis of Fluorinated Natural Product Analogues

The introduction of fluorine or trifluoromethyl groups into natural products is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. rsc.orgrsc.org While late-stage functionalization is a common approach for modifying complex natural products, the use of fluorinated building blocks like this compound offers a complementary "bottom-up" strategy for creating fluorinated analogues. rsc.orgresearchgate.net

This approach involves incorporating the fluorinated moiety at an early stage of a total synthesis. Although direct examples of the total synthesis of natural product analogues using this compound are not prevalent in the reviewed literature, its potential is clear. For instance, in the synthesis of polyketide natural products, metabolic engineering has been used to incorporate fluoromalonyl-CoA, a related building block, to produce fluorinated versions of complex molecules like 6-deoxyerythronolide B. escholarship.org This demonstrates the feasibility and interest in using C2-fluorinated malonate units to generate novel bioactive compounds.

The chemical synthesis approach would involve using this compound in classical C-C bond-forming reactions (e.g., alkylation, Michael addition) to construct a key fragment of the target natural product analogue. osti.gov This fragment, now carrying the CF3-malonate motif, would be carried through the synthetic sequence to the final complex molecule. This method allows for the precise and stoichiometric introduction of the trifluoromethyl group at a desired position, which can be challenging to achieve with late-stage fluorination on a complex scaffold. rsc.org

Utility in the Synthesis of Complex Fluorinated Pharmaceutical Intermediates

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals due to its ability to enhance properties like lipophilicity and metabolic stability. cas.cnsciencedaily.com this compound and its derivatives serve as key intermediates in the synthesis of these complex fluorinated molecules. bldpharm.comnih.gov

The compound itself can be modified to create more elaborate building blocks. For example, its reaction with appropriately substituted precursors leads to intermediates like Diethyl 2-(3-(trifluoromethyl)phenyl)malonate and Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate. bldpharm.comscbt.com These intermediates are not final drug products but are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group combined with the reactive malonate functionality allows for further chemical transformations to build the final drug scaffold.

The synthesis of Cinacalcet, a calcimimetic drug, involves an intermediate, 3-(3-trifluoromethylphenyl)propanal, highlighting the importance of the trifluoromethylphenyl moiety in pharmaceuticals. nih.govresearchgate.net The synthesis of such intermediates can be envisioned starting from trifluoromethyl-substituted aromatic compounds, which could be coupled with a malonate-derived unit.

Table 1: Examples of Pharmaceutical Intermediates Derived from or Related to this compound

Compound NameCAS NumberMolecular FormulaApplication/Significance
Diethyl 2-(3-(trifluoromethyl)phenyl)malonate1997-28-0C14H15F3O4Building block for trifluoromethylphenyl-containing pharmaceuticals. bldpharm.com
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonateNot availableC12H11ClF3NO4Intermediate for synthesizing compounds with the 3-chloro-5-(trifluoromethyl)pyridine (B1270821) core, a key pharmacophore. scbt.com
3-(3-Trifluoromethylphenyl)propanal210851-73-9C10H9F3OKey intermediate in the synthesis of Cinacalcet. nih.govresearchgate.net

Contributions to the Synthesis of Fluorinated Agro-Chemical Precursors

Similar to the pharmaceutical industry, the agrochemical sector extensively utilizes organofluorine chemistry to develop potent and effective pesticides, herbicides, and fungicides. nih.govnih.gov The trifluoromethyl group is a particularly important substituent in many active agrochemical ingredients. nih.gov

Diethyl malonate, the parent compound, is a known precursor in the synthesis of various pesticides. wikipedia.orgnih.gov The introduction of a trifluoromethyl group, as in this compound, provides a direct route to fluorinated agrochemical scaffolds. A key intermediate, Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate, which is used in the synthesis of crop-protection products, showcases the direct lineage from a trifluoromethylated malonate to a valuable agrochemical precursor. scbt.comnih.gov This intermediate contains the 2,3,5-substituted pyridine (B92270) ring, a common motif in modern agrochemicals.

Furthermore, research has shown that derivatives of diethyl malonate, specifically diethyl 2-((arylamino)methylene)malonates, exhibit potent antifungal activity against significant plant pathogens like Fusarium oxysporum. mdpi.com These compounds were identified as highly active mycelial growth inhibitors, with some derivatives classified as fungicidal agents. mdpi.com This suggests that this compound could be used to synthesize a new generation of fluorinated enamine derivatives with potentially enhanced fungicidal properties.

Table 2: Compounds and Intermediates for Agrochemicals

Compound/Intermediate NameSignificance/ApplicationRelated Finding
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonatePrecursor for crop-protection products containing the trifluoromethylpyridine moiety.This compound is a key intermediate for several agrochemicals. scbt.comnih.gov
Diethyl 2-((arylamino)methylene)malonatesClass of compounds with demonstrated antifungal activity against Fusarium oxysporum.While not containing a CF3 group themselves, they show a pathway where trifluoromethylated analogues could be potent fungicides. mdpi.com
Trifluoromethylpyridines (TFMP)A key structural motif in over 20 commercialized agrochemicals.The synthesis of TFMP derivatives often involves building blocks that can be derived from or are analogous to trifluoromethylated malonates. nih.gov

Derivatization and Functionalization Strategies Based on Diethyl Trifluoromethyl Propanedioate

Modification of Ester Groups for Advanced Synthetic Intermediates

The two ethoxycarbonyl groups in diethyl (trifluoromethyl)propanedioate are primary sites for chemical modification, enabling the synthesis of a variety of advanced synthetic intermediates. Key transformations include selective hydrolysis and decarboxylation, as well as reduction to alcohol derivatives.

Selective Hydrolysis and Decarboxylation

The selective hydrolysis of one of the two ester groups in a symmetric diester like this compound is a challenging yet crucial transformation for accessing valuable monoacidic intermediates. researchgate.netlookchem.comdatapdf.comorganic-chemistry.orgnih.gov Standard alkaline hydrolysis often leads to a mixture of the starting diester, the monoacid, and the diacid, which can be difficult to separate. researchgate.net However, highly efficient and practical methods for the selective monohydrolysis of symmetric diesters have been developed, typically employing a stoichiometric amount of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, at low temperatures (e.g., 0 °C). researchgate.netlookchem.comorganic-chemistry.org These conditions have been shown to be effective for a range of dialkyl malonates and their derivatives, yielding the corresponding half-esters in high yields without inducing decarboxylation. lookchem.com

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence the reactivity of the ester groups. In a related compound, diethyl 2-(perfluorophenyl)malonate, hydrolysis under harsh basic conditions or vigorous acidic conditions (a mixture of aqueous HBr and AcOH at reflux) led to simultaneous hydrolysis and decarboxylation, affording 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgnih.gov This suggests that the resulting trifluoromethyl-substituted malonic acid is prone to decarboxylation. The general mechanism for the decarboxylation of malonic acids involves the loss of carbon dioxide from a β-keto acid or a malonic acid derivative upon heating, proceeding through a cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable product. masterorganicchemistry.comyoutube.com

For this compound, a carefully controlled monohydrolysis would yield ethyl 2-(ethoxycarbonyl)-3,3,3-trifluoropropanoate. Subsequent hydrolysis and decarboxylation would then lead to the formation of 3,3,3-trifluoropropanoic acid.

Table 1: Representative Conditions for Selective Monohydrolysis of Diethyl Malonates

SubstrateReagents and ConditionsProductYieldReference
Diethyl malonate1.2 equiv. KOH, THF/H₂O, 0 °CEthyl hydrogen malonateHigh lookchem.com
Dimethyl malonateaq. NaOH, THF, 0 °CMethyl hydrogen malonate22% lookchem.com
Diethyl phenylmalonateaq. NaOH, THF, 0 °CEthyl hydrogen phenylmalonate>99% organic-chemistry.org

Reduction to Alcohol Derivatives

The reduction of the ester functionalities in this compound provides access to valuable fluorinated diols. A common and effective method for the reduction of esters to alcohols is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the reduction of diethyl phenylmalonate with LiAlH₄ has been reported to produce 2-phenyl-1,3-propanediol. google.com This method is generally applicable to a wide range of esters.

Applying this methodology to this compound is expected to yield 2-(trifluoromethyl)propane-1,3-diol. This diol is a potentially useful intermediate for the synthesis of more complex fluorinated molecules, including polymers and biologically active compounds. The general procedure involves the careful addition of the ester to a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to quench the reaction and liberate the diol.

Alternative routes to substituted 1,3-propanediols often involve multi-step syntheses starting from different precursors. researchgate.netwikipedia.org However, the direct reduction of the corresponding diethyl malonate offers a more straightforward approach.

Table 2: General Conditions for the Reduction of Diethyl Malonate Derivatives

SubstrateReagents and ConditionsProductReference
Diethyl phenylmalonateLiAlH₄, ether solvent2-Phenyl-1,3-propanediol google.com

Functionalization at the Methylene (B1212753) Carbon

The methylene carbon in this compound is activated by the two adjacent electron-withdrawing ethoxycarbonyl groups and the trifluoromethyl group, making it susceptible to a variety of functionalization reactions. This reactivity allows for the introduction of halogens, and nitrogen-containing functionalities, as well as potential oxidation and reduction pathways.

Halogenation Reactions

The activated methylene group of this compound can be readily halogenated. Bromination of diethyl malonate is a well-established reaction, typically carried out using bromine in an inert solvent like carbon tetrachloride. orgsyn.orgsigmaaldrich.comrsc.org This reaction proceeds via an enol intermediate and can be catalyzed by acid. rsc.org A detailed procedure for the bromination of diethyl malonate involves the gradual addition of bromine to a solution of the ester, followed by refluxing to complete the reaction. orgsyn.org The resulting diethyl 2-bromomalonate is a versatile synthetic intermediate.

Similarly, chlorination of malonic esters can be achieved using reagents like sulfuryl chloride. The chlorination of dimethyl malonate with sulfuryl chloride has been reported to produce dimethyl 2-chloromalonate. These methods are expected to be applicable to this compound, yielding diethyl 2-bromo-2-(trifluoromethyl)propanedioate and diethyl 2-chloro-2-(trifluoromethyl)propanedioate, respectively. These halogenated products can then serve as precursors for further synthetic transformations, such as nucleophilic substitution reactions.

Table 3: General Conditions for Halogenation of Diethyl Malonate

HalogenationReagents and ConditionsProductReference
BrominationBr₂, CCl₄, refluxDiethyl 2-bromomalonate orgsyn.org
ChlorinationSO₂Cl₂Dimethyl 2-chloromalonate

Oxidation and Reduction Pathways

The oxidation and reduction of the methylene carbon in this compound are less commonly reported transformations. However, the activated C-H bond of the methylene group presents a potential site for oxidation. While direct oxidation of the methylene group in malonic esters to a carbonyl group is not a standard transformation, related oxidations have been reported. For instance, the photoinduced oxidation of benzylic boronic esters to ketones and aldehydes has been achieved under visible light irradiation in an oxygen atmosphere, with tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst. rsc.org This reaction is proposed to proceed via an α-borylalkyl radical intermediate. rsc.org The applicability of similar photocatalytic methods to this compound would be an interesting area for future investigation.

Reduction of the methylene group is also not a common transformation for malonic esters under typical conditions. The focus is usually on the reduction of the ester groups as discussed in section 5.1.2.

Introduction of Nitrogen-Containing Functionalities

The introduction of nitrogen-containing functionalities at the methylene carbon of this compound opens up pathways to a variety of nitrogen-containing compounds, including α-amino acids. A common strategy for the synthesis of aminomalonates is through the nitrosation of a malonic ester followed by reduction. Diethyl malonate can be nitrosated with sodium nitrite (B80452) in acetic acid to form diethyl oximinomalonate. wikipedia.org This intermediate can then be catalytically hydrogenated, for example using palladium on charcoal (Pd/C), to yield diethyl aminomalonate. orgsyn.org This two-step process is expected to be applicable to this compound, leading to the formation of diethyl 2-amino-2-(trifluoromethyl)propanedioate.

Another approach involves the direct nitration of the malonic ester. A patent describes the nitration of diethyl malonate with fuming nitric acid at elevated temperatures to produce diethyl nitromalonate in high yield. google.com The resulting nitro compound can then be reduced to the corresponding amino derivative.

Furthermore, the Gabriel synthesis, a well-known method for preparing primary amines, can be adapted to malonic esters. The Gabriel malonic ester synthesis allows for the preparation of α-amino acids. youtube.com This involves the alkylation of diethyl acetamidomalonate, which can be prepared from diethyl malonate. wikipedia.org

A recent study has also shown the reaction of diethyl(ethoxymethylene)malonate with 2-(trifluoromethyl)aniline (B126271) to produce diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate, demonstrating a method for introducing a substituted amino group. nih.govresearchgate.net

Table 4: Methods for Introducing Nitrogen Functionalities to Diethyl Malonate

ReactionReagents and ConditionsIntermediate/ProductReference
NitrosationNaNO₂, AcOHDiethyl oximinomalonate wikipedia.org
Reduction of OximinoH₂, Pd/CDiethyl aminomalonate orgsyn.org
NitrationFuming HNO₃, 15-50 °CDiethyl nitromalonate google.com
Reaction with Aniline Derivative2-(trifluoromethyl)aniline, 110 °CDiethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate nih.govresearchgate.net

Synthesis of Novel Trifluoromethylated Malonate Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of novel trifluoromethylated malonate analogues. Derivatization strategies primarily focus on two key areas: modification of the ester groups and the introduction of various substituents at the central, active methylene carbon. These modifications allow for the fine-tuning of the molecule's physical, chemical, and biological properties, leading to the development of new building blocks for pharmaceuticals, agrochemicals, and materials science.

Variations in Ester Moieties (e.g., Methyl, Benzyl (B1604629) Esters)

The diethyl ester functional groups of the parent compound can be readily exchanged for other alkyl or aryl groups, such as methyl or benzyl esters. This variation can influence the compound's reactivity, solubility, and steric profile.

Dimethyl (trifluoromethyl)propanedioate: The synthesis of the dimethyl analogue has been reported, providing a smaller and potentially more reactive variant. An improved preparative method for dimethyl (trifluoromethyl)malonate starts from the adduct of perfluoro-2-methylpropene with methanol (B129727). osti.gov This method provides a convenient route to the dimethyl ester, which can then be used in further functionalization reactions. osti.gov

Benzyl (trifluoromethyl)propanedioate: While direct synthesis of the dibenzyl ester of (trifluoromethyl)propanedioic acid from the parent diethyl ester is not explicitly detailed in the provided literature, general methods for the benzylation of carboxylic acids and their esters offer viable routes. One effective method involves using 2-benzyloxy-1-methylpyridinium triflate as a mild and convenient reagent for synthesizing benzyl esters from carboxylic acids. beilstein-journals.org This reagent can be generated in situ, simplifying the procedure. beilstein-journals.org Another approach is the direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H acyloxylation, which is noted for its high atom economy. organic-chemistry.org The synthesis of benzyl esters can also be achieved through various other catalytic methods, including using zinc clusters for transesterification or iron(III) complexes for the esterification of benzylic C-H bonds. organic-chemistry.orgresearchgate.net Furthermore, the generation of electrophilic p-(trifluoromethyl)benzyl species under mild conditions presents a pathway to introduce trifluoromethylated benzyl groups specifically. rsc.org

The table below summarizes these common ester variations.

Ester MoietyCommon Name of AnalogueSynthetic Precursor/ReagentReference
MethylDimethyl (trifluoromethyl)propanedioateAdduct of perfluoro-2-methyl-propene and methanol osti.gov
BenzylDibenzyl (trifluoromethyl)propanedioateBenzyl alcohol, 2-benzyloxypyridine beilstein-journals.org

Introduction of Additional Functionalities at the Methylene Position

The acidic nature of the C-H bond at the methylene bridge (the α-carbon) in this compound makes it a prime site for deprotonation and subsequent electrophilic substitution. This allows for the introduction of a vast range of functional groups, significantly expanding the molecular diversity of trifluoromethylated malonates.

Alkylation and Michael Addition: The active methylene proton can be removed by a suitable base to form a carbanion, which is a potent nucleophile. hmdb.ca This carbanion can then be alkylated by reacting it with an alkyl halide. For instance, the alkylation of dimethyl (trifluoromethyl)malonate has been successfully achieved using cesium fluoride (B91410) (CsF) as a condensing agent. osti.gov

Furthermore, the carbanion can participate in Michael addition reactions. The Michael addition of dimethyl (trifluoromethyl)malonate to vinyl ketones has been shown to proceed effectively in a triethylamine-pyridine medium, demonstrating a method to introduce keto-alkyl chains at the central carbon. osti.gov

Synthesis of Methylene-Substituted Derivatives: A notable example of functionalization at the methylene position is the reaction of diethyl (ethoxymethylene)malonate with 2-(trifluoromethyl)aniline. nih.govresearchgate.net Although this starts from a related malonate, it demonstrates the introduction of a complex anilino-methylidene group at the central position. The synthesis involves heating a suspension of 2-(trifluoromethyl)aniline and diethyl (ethoxymethylene)malonate, resulting in the formation of diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate in high yield. nih.govresearchgate.net This reaction creates a C=C double bond at the central position, attached to a functionalized aromatic amine.

The table below details examples of functionalities introduced at the methylene position.

Reaction TypeReagentsFunctional Group IntroducedResulting Compound ClassReference
AlkylationAlkyl Halide, Cesium FluorideAlkyl Groupα-Alkyl-(trifluoromethyl)propanedioate osti.gov
Michael AdditionVinyl Ketones, Triethylamine-PyridineKeto-alkyl Groupα-(Keto-alkyl)-(trifluoromethyl)propanedioate osti.gov
Condensation2-(Trifluoromethyl)aniline, Diethyl (ethoxymethylene)malonate=CH-NH-Ar(CF3)Anilino-methylidene propanedioate nih.govresearchgate.net

Catalysis and Advanced Reaction Technologies in Diethyl Trifluoromethyl Propanedioate Chemistry

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for constructing complex molecules with high stereocontrol. For diethyl (trifluoromethyl)propanedioate, organocatalysts facilitate key bond-forming reactions by activating the substrate through non-covalent interactions.

Asymmetric Transformations Utilizing Chiral Organocatalysts

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinols, create a chiral environment that directs the approach of reactants, enabling the formation of one enantiomer over the other. depositolegale.itnih.govyoutube.comyoutube.comyoutube.com In the context of this compound and related trifluoromethylated compounds, these catalysts typically operate by forming hydrogen bonds with the substrate, enhancing its nucleophilicity while simultaneously guiding the stereochemical outcome of the reaction.

Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) to deprotonate the malonate and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide), are particularly effective. This dual activation strategy has been successfully applied to the synthesis of chiral trifluoromethyl-containing compounds, demonstrating the utility of organocatalysis in managing the steric and electronic demands of fluorinated substrates.

Enantioselective Alkylations and Michael Additions

The acidic α-proton of this compound makes it an excellent nucleophile for both alkylation and conjugate addition (Michael) reactions.

Enantioselective Michael Additions: The Michael addition of malonates to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. When applied to trifluoromethyl-containing substrates, this reaction provides access to molecules with a CF₃-bearing stereocenter. Research has shown that bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas, can catalyze the addition of malonates to β-trifluoromethyl enones. acs.org While this compound itself is less commonly cited, the analogous addition of diethyl malonate to trifluoromethylated acceptors highlights the viability of this approach. acs.orgbuchler-gmbh.com For instance, the reaction between β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles and diethyl malonate, catalyzed by a tertiary amine-thiourea, proceeds with high enantioselectivity (up to 95% ee), although it requires high pressure to overcome steric hindrance. acs.org Similarly, organocatalytic Michael additions of aldehydes to trifluoroethylidene malonates have been achieved with high optical purity, showcasing a pathway to chiral β-trifluoromethyl aldehydes. nih.gov

Table 1: Organocatalytic Enantioselective Michael Addition to Trifluoromethylated Acceptors
AcceptorNucleophileCatalyst TypeYield (%)Enantiomeric Excess (% ee)Reference
β-Trifluoromethyl α,β-unsaturated 2-acyl thiazole (B1198619)Diethyl malonateTertiary amine-thioureaHighup to 95% acs.org
Trifluoroethylidene malonatesAldehydesDiarylprolinol silyl (B83357) etherHighHigh nih.gov
Nitro-olefins5-Aryl-1,3-dioxolan-4-onesepi-9-Amino-9-deoxy cinchona alkaloidHighup to 89% nih.gov

Enantioselective Alkylations: Asymmetric alkylation of the enolate derived from this compound offers a direct route to chiral compounds bearing a quaternary α-carbon substituted with a CF₃ group. This transformation is often accomplished using chiral phase-transfer catalysts, which shuttle the malonate enolate from an aqueous or solid phase to an organic phase containing the electrophile, enforcing stereocontrol during the Sₙ2 reaction. While specific examples focusing solely on this compound are not extensively detailed, the principles are well-established for related malonic esters and trifluoromethylated systems.

Transition Metal Catalysis

Transition metal catalysts offer a complementary set of tools for functionalizing this compound, enabling reactions that are often difficult or impossible to achieve with other methods. Metals like palladium, copper, and rhodium can activate the substrate through various mechanistic pathways, including oxidative addition, transmetalation, and C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is renowned for its power in forming carbon-carbon and carbon-heteroatom bonds. The most relevant application for this compound is the asymmetric allylic alkylation (AAA) reaction. nih.gov In this process, a palladium catalyst activates an allylic electrophile (like an allylic acetate (B1210297) or carbonate) to form a π-allyl-palladium intermediate. This intermediate is then attacked by a nucleophile, such as the enolate of this compound.

Research has demonstrated the successful palladium-catalyzed allylic alkylation of trifluoromethyl-substituted allylic esters with malonate anions using a chiral phosphine (B1218219) ligand like (S)-tol-BINAP. rsc.org This dynamic kinetic asymmetric transformation (DYKAT) allows for the synthesis of enantiomerically enriched products in high yields and with high enantiomeric excess. rsc.org This strategy is highly valuable as it creates a new stereocenter while installing the trifluoromethylated malonate moiety. The reaction of diphenylphosphine (B32561) oxides with trifluoromethylated allylic substrates, also catalyzed by palladium, further confirms the feasibility of these transformations in constructing chiral, CF₃-bearing molecules. rsc.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
Allylic SubstrateNucleophilePd-Catalyst SystemYield (%)Enantiomeric Excess (% ee)Reference
Trifluoromethyl-substituted allylic benzoateMalonate anion[Pd(C₃H₅)(cod)]BF₄ / (S)-tol-BINAPHighHigh rsc.org
(Z)-Allyl 1-phenylprop-1-enyl carbonate(Internal enolate)Pd₂(dba)₃CHCl₃ / Chiral Ligand6894% (in dioxane) nih.gov
Trifluoromethylated allylic substratesDiphenylphosphine oxidePd-Catalyst / Chiral bis(phosphine)GoodExcellent rsc.org

Copper-Mediated Trifluoromethylation and Related Transformations

Copper catalysis is particularly prominent in reactions involving fluorinated groups. While this compound is itself already trifluoromethylated, copper-catalyzed reactions are crucial for the synthesis of related β-trifluoromethyl carbonyl compounds that could be seen as precursors or analogues. For instance, copper catalysts are used in multicomponent reactions to generate β-trifluoromethyl N,N-diacyl-β-amino esters from β-trifluoromethyl β-diazo esters. nih.gov The mechanism often involves the formation of a copper-carbene intermediate which then reacts with other components. nih.gov

Furthermore, copper catalysis plays a key role in the direct trifluoromethylation of C-H bonds. nih.gov Although this is more relevant to the synthesis of the target compound rather than its subsequent transformation, it underscores the importance of copper in the broader field of trifluoromethyl-containing molecules. These methods often utilize a CF₃ source like TMSCF₃ (Ruppert-Prakash reagent) in conjunction with a copper salt to generate a "CuCF₃" species in situ, which then acts as the trifluoromethylating agent. nih.gov

Rhodium and Ruthenium Catalysis in C-H Activation

Rhodium and ruthenium catalysts are powerful tools for C-H activation, a strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical synthetic route. nih.govrsc.org

Rhodium Catalysis: Rhodium(III) catalysts, in particular, are known to mediate C-H activation through a chelation-assisted pathway. nih.govnih.govmdpi.comrsc.orgresearchgate.net A directing group on the substrate coordinates to the metal center, positioning it to selectively activate a nearby C-H bond. While direct C-H activation of this compound itself is not prominently documented, the principles are widely applied. For instance, rhodium(III) has been used to catalyze the C-H trifluoromethylthiolation of indoles, demonstrating its compatibility with trifluoromethyl-containing functionalities. nih.gov The general mechanism involves the formation of a rhodacycle intermediate, which then reacts with a coupling partner.

Ruthenium Catalysis: Ruthenium catalysts are also highly effective for C-H functionalization and other transformations. rsc.orgnih.govresearchgate.netrsc.orgdntb.gov.ua They have been employed in the regioselective allylic trifluoromethylthiolation of allylic carbonates and the transformation of alkenyl triflates into alkenyl halides. nih.govrsc.org Although direct applications in the C-H activation of this compound are not specified in the searched literature, the functional group tolerance and unique reactivity of ruthenium catalysts suggest potential applicability. For example, ruthenium-catalyzed C-H olefination is a well-established method for forming C-C bonds, and its application to substrates bearing ester and fluoroalkyl groups is an area of ongoing interest. rsc.org Given the acidic nature of the α-proton in this compound, C-H activation at this position is less likely than deprotonation; however, C-H activation at other positions on a larger molecule incorporating this moiety could be feasible.

Photoredox and Electro-Organic Catalysis

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, developing efficient methods for trifluoromethylation is a key area of research. Photoredox and electro-organic catalysis have emerged as powerful strategies, offering mild and controlled ways to generate reactive trifluoromethyl species. nih.govgre.ac.uk These techniques often proceed through radical pathways, providing alternative reactivity compared to traditional nucleophilic or electrophilic trifluoromethylation methods. nih.govprinceton.edu Visible-light photoredox catalysis, in particular, utilizes light energy to drive chemical reactions under gentle conditions, showing high functional group tolerance. nih.gov Similarly, electrosynthesis uses electrical current to perform redox reactions without the need for chemical oxidants or reductants, positioning it as a green and cost-effective technology. gre.ac.uk

Light-Driven Radical Processes

Visible-light photoredox catalysis has become an indispensable tool for the formation of C-CF3 bonds, including the synthesis of α-trifluoromethyl carbonyl compounds like this compound. nih.govnih.gov This strategy typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which is then trapped by an enolate or its equivalent. princeton.edu

The general mechanism often employs a photosensitizer, such as a ruthenium(II) polypyridyl complex (e.g., [Ru(bpy)3]Cl2), which becomes a potent single-electron transfer (SET) agent upon excitation with visible light. nih.govscispace.com In a common pathway, the excited photocatalyst reduces a trifluoromethyl source, like trifluoroiodomethane (CF3I), to generate the electrophilic trifluoromethyl radical. nih.gov This radical rapidly combines with a silyl enol ether or silyl ketene (B1206846) acetal (B89532) derived from a malonic ester. The resulting radical intermediate is then oxidized by the photocatalyst to complete the catalytic cycle, yielding the α-trifluoromethylated product after hydrolysis. nih.gov

This method is valued for its operational simplicity, often proceeding at room temperature and tolerating a wide variety of functional groups. princeton.edu Research has demonstrated the successful α-trifluoromethylation of silyl enol ethers derived from a broad range of ketones, esters, and amides. nih.govprinceton.edu

Table 1: Examples of Photocatalytic α-Trifluoromethylation of Carbonyl Compounds

Carbonyl Precursor TypeCF3 SourcePhotocatalystConditionsKey FindingReference
Ketone-derived Silyl Enol EthersCF3I[Ru(bpy)3]Cl2Visible Light (Blue LEDs), Room Temp.Protocol is tolerant to arenes, nitriles, halogens, sulfides, and ethers. nih.govprinceton.edu
Ester-derived Silyl Ketene AcetalsCF3I[Ru(bpy)3]Cl2Visible Light, Room Temp.Efficient trifluoromethylation of ester equivalents. nih.govprinceton.edu
Amide-derived N,O-acetalsCF3I[Ru(bpy)3]Cl2Visible Light, Room Temp.Demonstrates applicability to amide-derived substrates. nih.gov
ThiophenolsCF3I[Ru(bpy)3]Cl2Visible Light, Batch or MicroflowMild and fast S-trifluoromethylation with high yields (52-98%). rsc.org
Terminal AlkenesCF3IPtppy(acac)Visible Light, Room Temp., DBUProvides trifluoromethylated alkenes in excellent yields. scispace.com

Electrosynthesis Applications

Electrosynthesis offers a reagent-free approach to generating radical species for trifluoromethylation reactions. gre.ac.uk By controlling the electrode potential, specific oxidation or reduction events can be initiated, leading to the formation of the desired products. This method avoids the use of stoichiometric chemical oxidants or reductants, reducing waste and often simplifying purification. gre.ac.ukresearchgate.net

In the context of trifluoromethylation, electrochemical methods typically involve the anodic oxidation of a trifluoromethyl source to generate the •CF3 radical. rsc.org For instance, sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) can be electrochemically oxidized to produce the trifluoromethyl radical, which is then available to react with a suitable substrate. researchgate.net

While direct electrosynthesis applications involving this compound as a substrate are not prominently documented, related syntheses highlight the potential of this technique. For example, the anodic trifluoromethylation of acrylic acid has been used to synthesize diethyl (2,2,2-trifluoroethyl)malonate, an isomer of the target compound. acs.org Another relevant application is the mediator-free electrochemical trifluoromethylation of β,γ-unsaturated oximes, which proceeds via an electro-oxidative generation of the CF3-radical followed by a cascade cyclization. rsc.org These examples underscore the utility of electrosynthesis in constructing complex trifluoromethylated molecules under mild and environmentally benign conditions. researchgate.netrsc.org

Table 2: Overview of Electrosynthesis in Trifluoromethylation Reactions

Reaction TypeSubstrateCF3 SourceElectrode/Cell TypeKey FeatureReference
Anodic TrifluoromethylationAcrylic AcidTrifluoroacetic AcidPt anodeSynthesis of diethyl (2,2,2-trifluoroethyl)malonate. acs.org
Cascade Cyclizationβ,γ-Unsaturated OximeCF3SO2NaUndivided cell, Graphite electrodesMediator-free, mild, and robust C-C and C-O bond formation. rsc.org
Thiol TrifluoromethylationThiophenolsCF3SO2NaUndivided cell, Graphite platesAvoids metal catalysts and chemical oxidants. researchgate.net

Computational and Theoretical Studies on Diethyl Trifluoromethyl Propanedioate Reactivity

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule that dictate its reactivity. For diethyl (trifluoromethyl)propanedioate, such studies would provide fundamental insights into its electronic landscape.

A detailed analysis of the charge distribution within this compound would be crucial for predicting its behavior in chemical reactions. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to significantly polarize the molecule. This would create a highly electrophilic carbon center at the C2 position of the propanedioate backbone, making it susceptible to nucleophilic attack. Furthermore, the fluorine atoms of the CF₃ group would bear a partial negative charge, while the carbonyl carbons would exhibit a partial positive charge, influencing intermolecular interactions.

Computational methods could generate electrostatic potential (ESP) maps, visually representing the charge distribution and highlighting regions of high and low electron density, thereby predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.govmdpi.comacs.org An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound would be highly informative.

Due to the electron-withdrawing CF₃ group, the LUMO is expected to be low in energy and localized on the central carbon and carbonyl groups, indicating a strong electrophilic character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. It is anticipated that the HOMO-LUMO gap for this compound would be relatively small, reflecting its enhanced reactivity compared to non-fluorinated analogues.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO(Not available)Likely localized on the oxygen lone pairs of the ester groups.
LUMO(Not available)Expected to be centered on the α-carbon and carbonyl groups.
HOMO-LUMO Gap(Not available)Predicted to be smaller than that of diethyl malonate.

This table is for illustrative purposes only, as specific computational data is not available in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed, step-by-step insights into reaction mechanisms, which are often difficult to probe experimentally.

For any reaction involving this compound, such as hydrolysis, decarboxylation, or condensation reactions, computational methods could be used to identify the transition state structures and calculate their corresponding energy barriers. For example, in a nucleophilic addition reaction, the calculations would model the approach of the nucleophile to the electrophilic carbon, detailing the bond-forming and bond-breaking processes and the energy required to reach the transition state. This information is critical for understanding reaction rates and selectivity.

Reactions are typically carried out in a solvent, which can have a profound effect on the reaction pathway and energetics. nih.govacs.org Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous dielectric medium. For a polar molecule like this compound, solvation would play a significant role in stabilizing charged intermediates and transition states, thereby influencing reaction rates and outcomes.

Conformational Analysis and Stereochemical Considerations in Reactivity

The three-dimensional shape of a molecule is intrinsically linked to its reactivity. The presence of the bulky and highly electronegative trifluoromethyl group, along with the two ethyl ester groups, would lead to several possible conformations for this compound.

Computational conformational analysis could identify the most stable conformers and the energy barriers for interconversion between them. The relative populations of these conformers could influence the accessibility of reactive sites and, consequently, the stereochemical outcome of reactions. For instance, certain conformations might favor the approach of a reactant from a specific face of the molecule, leading to diastereoselective or enantioselective transformations. The intramolecular interactions, such as potential hydrogen bonding between the fluorine atoms and the ester groups, would also be a key factor in determining the preferred conformation. rsc.orgnih.gov

Prediction of Novel Reactivity and Synthetic Opportunities

Computational and theoretical studies serve as powerful tools to forecast the chemical behavior of molecules, offering insights into potential new reactions and synthetic pathways that have yet to be explored experimentally. For this compound, theoretical investigations, primarily drawing from density functional theory (DFT) studies on analogous α-trifluoromethyl-β-dicarbonyl compounds, predict a rich and varied reactivity profile. These predictions open the door to novel synthetic opportunities, leveraging the unique electronic effects of the trifluoromethyl group.

Predicted Reactivity Based on Electronic Structure Analysis

The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group significantly influences the reactivity of the entire this compound molecule. This group enhances the acidity of the α-proton, making the formation of a stabilized enolate more favorable compared to its non-fluorinated counterpart, Diethyl malonate. wikipedia.org Computational models suggest that this heightened acidity can be exploited in a variety of base-mediated alkylation and acylation reactions, allowing for the introduction of a wide range of functional groups at the α-position.

Furthermore, DFT studies on similar trifluoromethyl-containing β-keto esters reveal that the carbonyl carbons are highly electrophilic. nih.gov This increased electrophilicity suggests that this compound would be an excellent substrate for a variety of nucleophilic addition reactions. Theoretical calculations predict that the formation of hemiketals or hemithioketals upon reaction with alcohols or thiols would be a highly favorable process. nih.gov

Exploration of Novel Condensation Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.org Theoretical studies on the reaction between fluorinated β-dicarbonyl compounds and aldehydes suggest that this compound could be a highly effective substrate in such reactions. researchgate.net Computational models predict that the reaction can proceed under mild, and potentially even catalyst-free, conditions due to the enhanced acidity of the α-proton and the stability of the reaction intermediates. rsc.orgresearchgate.net

The predicted mechanism, supported by DFT calculations on analogous systems, involves the formation of a stable enolate which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often predicted to have a low activation barrier, leading to the efficient formation of α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex molecules.

Predicted Reaction Type Reactants Key Predicted Features Potential Products
Knoevenagel CondensationThis compound, Aromatic AldehydeLow activation energy for enolate formation and dehydrationTrifluoromethylated α,β-unsaturated esters
Michael AdditionThis compound, α,β-Unsaturated KetoneFavorable enolate formation for nucleophilic attackPolyfunctionalized dicarbonyl compounds

Opportunities in Asymmetric Catalysis

Computational studies have shed light on the mechanistic pathways of asymmetric reactions involving fluorinated β-keto esters, providing a roadmap for developing novel stereoselective transformations of this compound. mdpi.com DFT calculations on the electrophilic trifluoromethylthiolation of β-keto esters, for instance, have been used to evaluate different mechanistic scenarios and identify the most likely reaction pathway. These theoretical models can aid in the rational design of chiral catalysts to control the stereochemical outcome of reactions.

The insights gained from these computational analyses suggest that this compound could be a promising substrate for a range of enantioselective reactions, including fluorinations, alkylations, and aldol-type reactions, catalyzed by chiral metal complexes or organocatalysts. The prediction of transition state geometries and energies allows for the in silico screening of catalysts and reaction conditions to optimize for high enantioselectivity.

Catalyst System Predicted Reaction Predicted Stereochemical Control Potential Chiral Products
Chiral Ti/TADDOL complexesElectrophilic FluorinationHigh enantioselectivity predicted based on analogous systemsα-Fluoro-α-(trifluoromethyl)malonic esters
Chiral Cinchona Alkaloid DerivativesNucleophilic AdditionIon pair-hydrogen bonding model predicts stereochemical outcomeEnantioenriched tertiary alcohols

Palladium-Catalyzed Transformations

The field of palladium-catalyzed cross-coupling and allylic substitution reactions has revolutionized organic synthesis. Theoretical studies on the behavior of β-keto esters in the presence of palladium catalysts suggest novel synthetic opportunities for this compound. nih.gov Computational models indicate that the formation of a palladium enolate from this compound would be a key intermediate in a variety of transformations. nih.gov

These theoretical predictions open up possibilities for novel decarboxylative allylations, allowing for the synthesis of complex molecules from relatively simple starting materials. The computational exploration of reaction pathways can help in understanding and controlling the regioselectivity and stereoselectivity of these transformations.

Industrial and Process Chemistry Aspects of Diethyl Trifluoromethyl Propanedioate

Scalable Synthesis Development

Optimization for Large-Scale Production

The synthesis of α-trifluoromethyl esters from malonic esters is a foundational method that can be adapted for the large-scale production of diethyl (trifluoromethyl)propanedioate. One established laboratory-scale synthesis involves the reaction of a bromodifluoromethyl-substituted malonate with potassium fluoride (B91410) (KF) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This process involves both halogen exchange and the loss of one ester group.

For industrial applications, the synthesis of diethyl 2-(perfluorophenyl)malonate, a related compound, provides insights into scalable methods. A described synthesis involves the reaction of diethyl malonate with sodium hydride (NaH) and hexafluorobenzene (B1203771) (C₆F₆) in dimethylformamide (DMF) under reflux for 5 hours. nih.gov A modified version of this method, which is more amenable to scale-up, replaces NaH with anhydrous potassium carbonate (K₂CO₃) and lowers the reaction temperature to 60 °C. nih.gov This modified approach allowed for the isolation of the product on a 150 mmol scale via simple vacuum distillation, a technique well-suited for industrial production. nih.gov While this specific example deals with a perfluorophenyl group, the underlying principles of using a less hazardous base and milder conditions are directly applicable to the synthesis of this compound to enhance safety and reduce energy consumption on a large scale.

Another approach involves the direct fluorination of diethyl malonate. Optimization studies for the selective fluorination of malonate esters have identified key parameters for scaling up. Complete conversion of the starting material is crucial as separation from the monofluorinated product can be challenging via simple distillation. rsc.org Minimizing the use of fluorine gas is also a primary goal to reduce waste generation from the neutralization of excess reagent. rsc.org Process intensification, including the reduction of solvent volumes, is another critical factor in developing an economically viable large-scale process. rsc.org

The following table summarizes reaction conditions for the synthesis of related fluorinated malonates, providing a basis for the optimization of this compound production.

ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)ScaleReference
Diethyl malonate, HexafluorobenzeneNaHDMFReflux5-- nih.gov
Diethyl malonate, HexafluorobenzeneK₂CO₃DMF60-92 (claimed)- nih.gov
Diethyl malonate, HexafluorobenzeneNaHDMF--47 (isolated)150 mmol nih.gov
Diethyl malonateCopper nitrate (B79036) hydrate (B1144303), Fluorine gas (20% v/v in N₂)Acetonitrile (B52724)0-5-99 (crude)40 g rsc.org

This table presents data for the synthesis of related fluorinated malonates, which can inform the scalable synthesis of this compound.

Atom Economy and Process Efficiency

From a green chemistry perspective, the atom economy of a synthetic route is a critical metric for assessing its efficiency and sustainability. The goal is to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

The synthesis of α-trifluoromethyl esters from monosubstituted malonic esters and dibromodifluoromethane, while effective, presents challenges in terms of atom economy due to the loss of an ester group during the reaction. acs.org More direct routes that avoid such losses are preferable for industrial applications.

The direct fluorination of diethyl malonate offers a potentially more atom-economical route. rsc.org However, the efficiency of this process is highly dependent on the selectivity of the fluorinating agent and the ability to control the reaction to produce the desired monofluorinated product without significant formation of difluorinated byproducts. The use of reagents like triethylamine (B128534) pentahydrogen fluoride salt in combination with iodosylbenzene has been shown to be effective for the fluorination of malonic esters, offering a more controlled approach. chemicalbook.com

Continuous Manufacturing Processes

Continuous manufacturing, or flow chemistry, has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing. google.com These benefits include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for in-line process monitoring and control. acs.org

Flow Reactor Design and Implementation

The implementation of continuous manufacturing for the synthesis of this compound would involve the use of a flow reactor system. A typical laboratory-scale flow reactor consists of one or more pumps to deliver reactant solutions, a reactor section (often a heated or cooled coil or a packed bed), and a collection reservoir. google.com

The design of the flow reactor is critical to its performance. For many organic syntheses, meso-flow reactors constructed from materials like PTFE tubing with T- or Y-shaped connectors are utilized. google.com Fluid control is typically achieved through hydrodynamic flow using syringe or peristaltic pumps. google.com The small channel dimensions in flow reactors lead to a high surface-area-to-volume ratio, which allows for precise temperature control and efficient mixing, which is particularly advantageous for highly exothermic or fast reactions. acs.org

For the synthesis of this compound, a continuous flow process could involve pumping a solution of diethyl malonate and a suitable base through one inlet and a solution of a trifluoromethylating agent through another. The two streams would converge at a T-junction and then pass through a heated reactor coil to facilitate the reaction. The residence time in the reactor, which is a key parameter for optimizing yield, can be precisely controlled by adjusting the flow rate and the reactor volume.

In-line Monitoring for Process Control

A significant advantage of continuous manufacturing is the ability to integrate in-line analytical techniques for real-time process monitoring and control. nih.gov This allows for the continuous assessment of reaction progress and product quality, enabling immediate adjustments to maintain optimal conditions.

For the production of this compound, several in-line monitoring techniques could be employed. Raman spectroscopy is a powerful tool for monitoring chemical reactions in real-time. beilstein-journals.org A Raman flow cell can be placed in the product stream to continuously acquire spectra, allowing for the quantification of reactants, products, and any intermediates or byproducts. By identifying a unique and intense Raman band for the desired product, the progress of the reaction can be tracked. nih.gov

Infrared (IR) spectroscopy is another valuable in-line analytical technique. Similar to Raman, an IR flow cell can be integrated into the process stream to monitor the concentrations of key species. This has been successfully demonstrated in multi-step continuous flow syntheses where knowledge of reagent concentration at all stages is crucial.

The data from these in-line sensors can be used to implement a control strategy, such as adjusting the temperature, flow rate, or reactant concentrations to ensure consistent product quality and maximize yield.

Catalyst Recovery and Recycling Strategies

In many chemical processes, catalysts play a vital role in enhancing reaction rates and selectivity. For the synthesis of this compound, particularly in routes involving catalytic fluorination or other catalytic C-F bond-forming reactions, the choice of catalyst and the strategy for its recovery and recycling are of paramount importance for economic and environmental reasons.

While specific catalysts for the direct trifluoromethylation of diethyl malonate in an industrial continuous process are not widely documented in the public literature, analogous processes provide insights into potential strategies. For instance, in a cascade process for the synthesis of a related trifluoromethylphenyl compound, the palladium catalyst used in a Mizoroki-Heck cross-coupling reaction was efficiently recovered as Pd/Al₂O₃ at the end of the reaction. nih.govresearchgate.net This demonstrates the feasibility of recovering precious metal catalysts.

In continuous flow processes, solid-supported catalysts are particularly advantageous as they can be packed into a column or reactor bed, allowing the reaction mixture to flow through while the catalyst remains in place. This simplifies the separation of the catalyst from the product stream and facilitates its reuse over multiple cycles. For example, in the synthesis of hindered amines via hydroaminomethylation in a segmented flow reactor, a rhodium-based catalyst was successfully recovered and recycled up to four times without a loss of activity. researchgate.net

Impurity Profiling and Process Stream Analysis

The industrial production of this compound requires rigorous monitoring and control of impurities to ensure the final product meets the required quality specifications. Impurity profiling is a critical aspect of process development and quality control, involving the identification, quantification, and tracking of all potential impurities, from starting materials to the final product. Process stream analysis allows for real-time or near-real-time monitoring of the reaction, enabling adjustments to be made to maintain optimal conditions and minimize impurity formation.

Detailed research into the synthesis of related organofluorine and malonic ester compounds provides a strong basis for understanding the potential impurity profile of this compound. Impurities can arise from several sources, including the starting materials, side reactions, degradation of the product, and residual solvents used during the synthesis and purification processes.

A comprehensive analysis of the process streams is typically achieved using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying non-volatile impurities, while Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is used for the analysis of volatile organic compounds, including residual solvents.

Potential Impurities in the Synthesis of this compound

Based on common synthetic routes to similar compounds, the following table outlines potential impurities that may be present in process streams for this compound.

Impurity ClassPotential CompoundsLikely Source
Starting Materials Diethyl malonate, Trifluoromethylating agent (e.g., trifluoromethyl iodide, trifluoromethyl bromide)Incomplete reaction
Reaction Byproducts Diethyl 2,2-bis(trifluoromethyl)propanedioateOver-reaction with the trifluoromethylating agent
(Trifluoromethyl)malonic acidHydrolysis of the final product
Ethyl (trifluoromethyl)malonateIncomplete esterification or partial hydrolysis
Residual Solvents Ethanol (B145695), Toluene (B28343), DichloromethaneSynthesis and purification steps

Analytical Techniques for Process Stream Analysis

The monitoring of these potential impurities within the process stream is crucial for maintaining control over the manufacturing process. The table below details the typical analytical methods employed.

Analytical TechniqueApplicationTypical Analytes
High-Performance Liquid Chromatography (HPLC) Quantification of the main component and non-volatile impurities.This compound, diethyl malonate, diethyl 2,2-bis(trifluoromethyl)propanedioate, (trifluoromethyl)malonic acid.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Ethanol, Toluene, Dichloromethane, and other volatile organic compounds.
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Starting materials and product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities.Novel byproducts or degradation products.
Mass Spectrometry (MS) Identification of impurities, often coupled with HPLC or GC.All classes of impurities.

Research on the synthesis of analogous compounds, such as dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, highlights the use of HPLC for monitoring reaction completion and silica (B1680970) gel chromatography for purification. google.com These techniques are directly applicable to the production of this compound. For instance, in related processes, HPLC analysis is used to confirm the consumption of starting materials before the reaction is quenched. google.com

The purification of the crude product often involves washing with aqueous solutions to remove water-soluble impurities, followed by distillation or crystallization to achieve the desired purity. Each of these steps would be monitored by the analytical techniques mentioned above to ensure their effectiveness.

Future Research Directions and Emerging Paradigms for Diethyl Trifluoromethyl Propanedioate

Integration into Automated Synthesis Platforms

The evolution of chemical synthesis is rapidly moving towards automation, enabling high-throughput screening and optimization of reaction conditions. Robotic systems, which were once confined to specific, narrow sets of reactions, are becoming more versatile and even portable. nih.gov These platforms utilize chemical programming languages to generate executable protocols from text-based literature, allowing for the automated synthesis and purification of a wide range of molecules. nih.gov

The integration of diethyl (trifluoromethyl)propanedioate into such automated platforms represents a significant future direction. This would allow for the rapid generation of libraries of trifluoromethyl-containing compounds. By systematically varying reaction partners and conditions, researchers could accelerate the discovery of new molecules with desirable properties. The platform's ability to monitor reactions in real-time using techniques like pressure fingerprinting could be particularly beneficial for optimizing the often sensitive reactions involving fluorinated compounds. nih.gov The ultimate goal is to create on-demand, fully automated systems that can revolutionize access to important molecules derived from precursors like this compound. nih.gov

Development of Novel Organofluorine Building Blocks

This compound is a versatile precursor for creating a diverse array of more complex organofluorine building blocks. Its reactivity, centered around the active methylene (B1212753) group and the ester functionalities, allows for a wide range of chemical transformations.

Future research will likely focus on leveraging this reactivity to synthesize novel saturated and unsaturated fluorinated structures. Methodologies involving the deprotonation of the malonate followed by nucleophilic addition to electrophiles are particularly promising. researchgate.net For instance, reactions with perfluorinated olefins can lead to multifunctional ionomer precursors. researchgate.net The trifluoromethyl group is crucial, as it imparts unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions in bioactive molecules.

Key reaction pathways for developing new building blocks from this compound include:

Alkylation and Arylation: Introducing various organic fragments at the α-position.

Knoevenagel Condensation: Reacting with aldehydes and ketones to form substituted alkenes.

Michael Addition: Acting as a nucleophile in conjugate additions.

Cyclization Reactions: Forming a variety of carbocyclic and heterocyclic ring systems. For example, derivatives can be used to synthesize fluorinated quinolines, which have shown potential as antimalarial, anti-tuberculosis, and anticancer agents. nih.gov

These transformations enable the creation of sp³-enriched, saturated ring systems, which are of increasing interest in drug discovery. nih.gov The development of these novel building blocks is essential for expanding the accessible chemical space for fluorine-containing molecules. nih.govnih.gov

Table 1: Potential Reactions for Generating Novel Building Blocks from this compound This table is generated based on established reactions of malonate esters and the known utility of fluorinated compounds.

Reaction TypeReagents/ConditionsResulting Structure TypePotential Application
Alkylation Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X)α-Substituted trifluoromethyl malonatesPrecursors for pharmaceuticals and agrochemicals
Knoevenagel Condensation Aldehyde/Ketone, Weak Base (e.g., Piperidine)Trifluoromethylated alkylidene malonatesSynthesis of complex alkenes, polymers
Michael Addition α,β-Unsaturated Carbonyl Compound1,5-Dicarbonyl compoundsBuilding blocks for heterocyclic synthesis
Decarboxylation Heat, Acid/Baseα-Trifluoromethyl monoesters/acidsIntroduction of a trifluoromethyl-ethyl group
Cyclocondensation Dihaloalkanes, BaseTrifluoromethyl-substituted cyclopropanes, cyclobutanesSynthesis of strained ring systems researchgate.net
Heterocycle Formation Urea (B33335), Guanidine, Hydrazine (B178648)Trifluoromethyl-substituted barbiturates, pyrimidines, pyrazolesBioactive heterocyclic compounds

Exploration of Sustainable and Biocatalytic Transformations

The increasing focus on green chemistry necessitates the development of more sustainable methods for synthesizing and transforming fluorinated compounds. A major environmental concern is the release of fluorinated gases (F-gases), which are potent greenhouse gases. nih.govrsc.org This has created a significant opportunity to develop chemical processes that repurpose fluorine from waste streams, moving towards a more circular economy for this critical element. nih.govresearchgate.net

For a compound like this compound, future research in sustainability will likely explore several avenues:

Greener Synthesis Routes: Developing catalytic, atom-economical methods for its production that avoid harsh reagents and minimize waste.

Biocatalysis: Employing enzymes to perform selective transformations on the molecule. Enzymes such as lipases could be used for selective hydrolysis of one of the ester groups, while other enzyme classes could potentially catalyze C-C bond formation or redox reactions under mild, aqueous conditions. The use of enzymes like L-DOPA Dioxygenase with synthetic substrate analogs highlights the potential for biocatalysts to perform complex transformations on functionalized aromatic systems, a strategy that could be adapted for derivatives of this compound. digitellinc.com

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability while reducing solvent usage and waste generation compared to traditional batch processes.

These approaches aim to reduce the environmental footprint associated with organofluorine chemistry while providing efficient access to valuable compounds.

Advanced Applications in Supramolecular Chemistry (if derived structures enable this)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique properties of the trifluoromethyl group make it a valuable component in the design of supramolecular assemblies. Structures derived from this compound could be engineered to participate in these complex architectures.

For example, the introduction of a trifluoromethyl group into xanthene-based molecules has been shown to influence their molecular conformation and intermolecular interactions, which are critical for crystal packing and the formation of layered structures. nih.gov Derivatives of this compound could be used to create larger, rigid molecules with specific shapes and electronic properties. These molecules could then self-assemble through a combination of hydrogen bonding, dipole-dipole interactions, and π-stacking.

Potential applications in supramolecular chemistry include:

Host-Guest Chemistry: Creating molecular cages or cavities that can encapsulate smaller guest molecules, a principle utilized by cyclodextrins. nih.gov The fluorinated interior could offer unique binding properties.

Crystal Engineering: Directing the formation of specific crystal lattices with desired properties, such as for gas separation or sorption. nih.gov

Self-Assembled Materials: Designing molecules that form gels, liquid crystals, or other ordered materials. Extended π-conjugated macrocycles, for example, serve as a key platform for creating functional materials for drug delivery and bioimaging. nih.gov

The ability to precisely place trifluoromethyl groups within larger molecular scaffolds derived from this compound opens up new possibilities for designing functional supramolecular systems.

Challenges and Opportunities in Fluorine Chemistry Enabled by Propanedioates

The field of fluorine chemistry is characterized by a unique set of challenges and immense opportunities. nih.gov The extreme properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—are the source of both its utility and the difficulty in its chemical manipulation. nih.govresearchgate.net

Challenges:

C-F Bond Activation: The inertness of the C-F bond makes many transformations difficult, often requiring harsh conditions or specialized reagents. nih.gov

Selective Fluorination: Introducing fluorine into a complex molecule with high regio- and stereoselectivity remains a significant hurdle.

Sustainability: Many traditional fluorinating agents are hazardous, and the production of organofluorine compounds can generate problematic waste streams. There is a growing need to repurpose F-gases and other fluorine waste. rsc.org

Radiochemistry Translation: Translating fluorination methods developed with stable fluorine-19 to the short-lived positron-emitting isotope fluorine-18 (B77423) for PET imaging is challenging due to the low concentrations and rapid reaction times required. nih.gov

Opportunities:

Drug Discovery: Fluorination can dramatically improve the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.net Propanedioates like this compound provide a pre-fluorinated, three-carbon building block, circumventing the need for direct fluorination in later synthetic steps.

Materials Science: Fluorinated polymers and materials exhibit unique properties, including thermal stability, chemical resistance, and low surface energy.

Novel Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group in this compound activates the adjacent methylene protons, enabling a rich chemistry of carbanion formation and subsequent reactions that would not be possible with its non-fluorinated analog, diethyl malonate. researchgate.netwikipedia.org

This compound and other fluorinated propanedioates are at the heart of addressing these challenges and seizing these opportunities. They serve as versatile platforms for introducing the trifluoromethyl group, enabling chemists to bypass difficult direct trifluoromethylation reactions and providing a gateway to a vast chemical space of novel, functional molecules.

Table 2: Summary of Challenges and Opportunities in Fluorine Chemistry

AspectChallengeOpportunity provided by this compound
Synthesis Direct and selective introduction of CF₃ groups can be difficult.Provides a ready-made C₃ building block containing a CF₃ group, simplifying synthesis.
Reactivity The strength and inertness of the C-F bond. nih.govThe CF₃ group activates the α-position, enabling versatile carbanion chemistry for C-C bond formation. researchgate.net
Sustainability Use of hazardous fluorinating agents and generation of F-gas waste. rsc.orgEnables more atom-economical routes to complex CF₃-containing molecules; potential for use in greener flow chemistry and biocatalytic processes.
Drug Discovery Achieving desired pharmacokinetic properties (e.g., metabolic stability).The CF₃ group is a well-established bioisostere that can enhance metabolic stability and binding affinity.
Radiochemistry Difficulties in translating ¹⁹F chemistry to ¹⁸F for PET imaging. nih.govDerivatives could be designed as precursors for late-stage ¹⁸F labeling, although this remains a complex challenge.

Q & A

How can researchers optimize the synthesis of Diethyl (trifluoromethyl)propanedioate to improve yield and purity?

Level: Basic
Methodological Answer:

  • Reagent Selection: Use high-purity starting materials (e.g., trifluoromethyl precursors) and catalysts (e.g., triethylamine for deprotonation) to minimize side reactions .
  • Solvent Optimization: Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates; anhydrous conditions prevent hydrolysis .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) to track reaction progress and isolate pure products via column chromatography .
  • Yield Enhancement: Adjust stoichiometric ratios (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine) and extend reaction times (e.g., 3 days at room temperature) for complete conversion .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and ester linkages. 13C^{13}\text{C} NMR identifies carbonyl carbons (e.g., 165–175 ppm for malonate esters) .
  • X-ray Crystallography: Refine crystal structures using SHELXL for high-resolution data, ensuring proper handling of twinned crystals or disorder . Validate structures with tools like PLATON to check for missed symmetry or incorrect space group assignments .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Level: Advanced
Methodological Answer:

  • Data Cross-Validation: Compare experimental data (e.g., bond lengths, angles) with literature values for similar compounds. Use the Cambridge Structural Database (CSD) to identify outliers .
  • Software Tools: Employ SHELXTL for refinement and SHELXD for phase problem resolution. Address twinning or pseudosymmetry by re-examining intensity statistics (e.g., RintR_{\text{int}} > 5% indicates potential issues) .
  • Redundancy Checks: Collect multiple datasets at different temperatures or wavelengths to assess reproducibility .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate activation energies for trifluoromethyl group substitutions. Basis sets like B3LYP/6-31G* balance accuracy and computational cost .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., THF dielectric constant = 7.5) .
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_{\text{H}}/k_{\text{D}} values to distinguish between concerted and stepwise mechanisms .

How should researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Level: Advanced
Methodological Answer:

  • Degradation Studies: Conduct hydrolysis experiments under varying pH (4–10) and temperatures (20–40°C). Monitor degradation products via LC-MS .
  • Bioaccumulation Potential: Calculate log KowK_{\text{ow}} (octanol-water partition coefficient) using shake-flask methods. Values >3 indicate high bioaccumulation risk .
  • Microcosm Models: Simulate natural water-sediment systems to measure half-life (t1/2t_{1/2}) and identify transformation pathways (e.g., microbial degradation) .

What strategies mitigate challenges in introducing protective groups to this compound?

Level: Advanced
Methodological Answer:

  • Boc Protection: React with di-tert-butyl dicarbonate in dichloromethane, using DMAP as a catalyst. Monitor by 1H^{1}\text{H} NMR for tert-butyl proton signals at 1.4 ppm .
  • Selective Deprotection: Use TFA in DCM (1:1 v/v) to cleave Boc groups without affecting ester linkages .
  • Side Reaction Prevention: Avoid excess acid/base to prevent ester hydrolysis. Use low temperatures (0–5°C) during sensitive steps .

How can researchers ensure robust data management for studies involving this compound?

Level: Basic
Methodological Answer:

  • Data Management Plans (DMPs): Define data types (e.g., crystallographic files, spectral data) and preservation formats (e.g., .cif for structures, .mnova for NMR) .
  • Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., solvent, temperature) in metadata .
  • Repository Selection: Use discipline-specific repositories (e.g., CSD for crystallography, Zenodo for spectra) with DOI assignment .

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